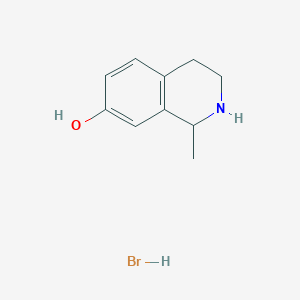

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide

概要

説明

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is a chemical compound with the CAS Number: 497947-23-6 . It has a molecular weight of 244.13 . The IUPAC name for this compound is 1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrobromide .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years due to their diverse biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.BrH/c1-7-10-6-9 (12)3-2-8 (10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H .Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent studies . These reactions improve the atom economy, selectivity, and yield of the product .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Neuroprotective Agent

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance present in the mammalian brain and exhibits neuroprotective properties . It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins .

Monoamine Oxidase (MAO) Inhibitor

1MeTIQ also has monoamine oxidase (MAO)-inhibiting properties . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, 1MeTIQ can increase the concentrations of these neurotransmitters in the brain .

Antidepressant

1MeTIQ has been found to have antidepressant-like effects in rats . It was shown to decrease immobility time in the forced swimming test (FST), a common test for antidepressant efficacy . The mechanism of its antidepressant action seems to be mostly associated with the inhibition of the catabolism of monoamines and their increased concentrations in the brain .

Activator of the Noradrenergic System

1MeTIQ, like desipramine (a classic antidepressant), has been shown to activate the noradrenergic system . This system is one of the target systems of many antidepressants .

Potential Therapeutic Application in Neurodegenerative Illnesses

1MeTIQ has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . Its MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Antiaddictive Properties

1MeTIQ has been shown to have antiaddictive properties . It has been found to attenuate craving in cocaine self-administered rats , suggesting a potential as a drug for combating substance abuse .

作用機序

Target of Action

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is an endogenous monoamine . It has been suggested that it targets dopaminergic neurons .

Mode of Action

The compound interacts with its targets, the dopaminergic neurons, and has been suggested to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . This interaction and the resulting changes contribute to its mode of action.

Biochemical Pathways

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide affects the biochemical pathways related to dopaminergic neurodegeneration. It has been shown to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Result of Action

The molecular and cellular effects of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide’s action include neuroprotective activity. It has been shown to protect against rotenone-induced mortality and biochemical changes in rat brain .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGJRSIPGXDZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide | |

CAS RN |

497947-23-6 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B2574580.png)

![N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2574583.png)

![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)

![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2574595.png)

![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2574601.png)